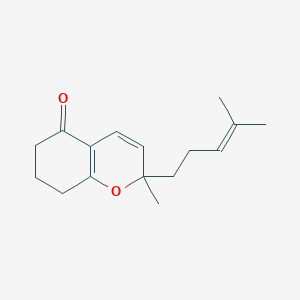
2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one is a complex organic compound with a unique structure that includes a chromenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one typically involves multiple steps, starting from simpler organic molecules One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the chromenone core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride, NaH) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
科学研究应用
2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism by which 2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-2-(4-methyl-3-pentenyl)cyclopropylmethanol: This compound shares a similar structural motif but differs in the presence of a cyclopropyl group.
2-Hydroxy-2-(8-hydroxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-yl)acetic acid: This compound has additional hydroxyl groups, which may confer different chemical properties.
属性
CAS 编号 |
58134-00-2 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC 名称 |
2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydro-6H-chromen-5-one |
InChI |
InChI=1S/C16H22O2/c1-12(2)6-5-10-16(3)11-9-13-14(17)7-4-8-15(13)18-16/h6,9,11H,4-5,7-8,10H2,1-3H3 |
InChI 键 |
KVABLNSGPPDNJB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1(C=CC2=C(O1)CCCC2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















